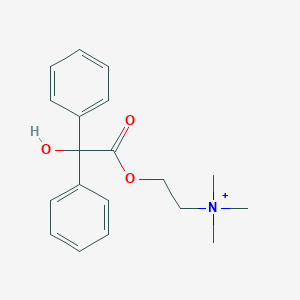
Metacine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メトシニウムは、その痙攣抑制特性で知られる化学化合物です。 主にムスカリン性アセチルコリン受容体のアンタゴニストとして使用され、過敏性腸症候群などの治療に効果的です 。 この化合物は、ベンジリルコリンまたはエタナミニウム、2-((2-ヒドロキシ-2,2-ジフェニルアセチル)オキシ)-N,N,N-トリメチル-とも呼ばれています .
準備方法
合成経路と反応条件
メトシニウムの合成は、通常、塩基の存在下でベンジリルクロリドとコリンを反応させることから始まります。反応条件には、エタノールなどの溶媒と50〜60°Cの温度範囲が含まれることがよくあります。 反応は求核置換反応を経て進行し、塩化物イオンがコリン部分で置換されます .
工業的製造方法
工業環境では、メトシニウムは連続フロー反応器を使用して製造され、一貫した品質と収率が確保されます。このプロセスは、同じ基本的な反応を使用しますが、大規模生産のために拡大および最適化されています。 自動化システムの使用により、反応条件を正確に制御することができ、生産プロセスの効率性と安全性が向上します .
化学反応の分析
反応の種類
メトシニウムは、以下を含むいくつかの種類の化学反応を起こします。
酸化: メトシニウムは、使用される酸化剤に応じて、さまざまな酸化生成物を生成するように酸化できます。
還元: この化合物は、対応するアルコールまたはアミン誘導体に還元できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。反応は、通常、酸性または中性条件で行われます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用され、多くの場合、無水条件で行われます。
生成される主な生成物
酸化: 主な生成物には、カルボン酸とケトンが含まれます。
還元: 主な生成物は、アルコールとアミンです。
科学研究への応用
メトシニウムは、科学研究で幅広い用途があります。
化学: 有機合成における試薬として、および分析化学における標準として使用されます。
生物学: メトシニウムは、さまざまな生理学的プロセスにおける役割を理解するために、ムスカリン性アセチルコリン受容体に関連する研究で使用されます。
医学: この化合物は、過敏性腸症候群やその他の胃腸障害の治療に使用されます。
科学的研究の応用
Metocinium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Metocinium is used in studies involving muscarinic acetylcholine receptors to understand their role in various physiological processes.
Medicine: The compound is used in the treatment of irritable bowel syndrome and other gastrointestinal disorders.
作用機序
メトシニウムは、ムスカリン性アセチルコリン受容体を拮抗することにより効果を発揮します。この阻害は、アセチルコリンの結合を阻止し、副交感神経系の活動を低下させます。 主な分子標的は、胃腸管に位置するムスカリン性受容体であり、これは過敏性腸症候群の症状を緩和するのに役立ちます .
類似化合物との比較
類似化合物
アトロピン: 類似の治療目的で使用される別のムスカリン拮抗薬です。
スコポラミン: 乗り物酔いや術後悪心の治療における抗コリン作用のために使用されます。
ヒヨスチアミン: アトロピンと同様に、さまざまな胃腸障害の治療に使用されます.
ユニークさ
メトシニウムは、その特異的な構造により、他の類似化合物と比較して副作用が少なく、ムスカリン性受容体に対してより標的を絞った作用を可能にするため、ユニークです。 その痙攣抑制特性は、過敏性腸症候群の治療に特に効果的です .
特性
CAS番号 |
1553-33-9 |
|---|---|
分子式 |
C19H24NO3+ |
分子量 |
314.4 g/mol |
IUPAC名 |
2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-trimethylazanium |
InChI |
InChI=1S/C19H24NO3/c1-20(2,3)14-15-23-18(21)19(22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,22H,14-15H2,1-3H3/q+1 |
InChIキー |
IHRPDXFOMLCPIK-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
正規SMILES |
C[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Key on ui other cas no. |
1553-33-9 |
関連するCAS |
2424-71-7 (iodide) 55019-64-2 (bromide) |
同義語 |
choline benzilate ester metacine metacine bromide metacine iodide metatsin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


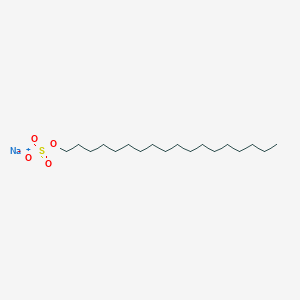

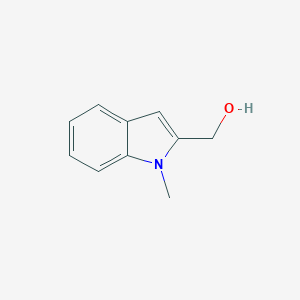

![7-Chlorobicyclo[4.1.0]heptane](/img/structure/B73443.png)

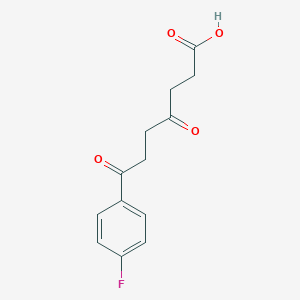
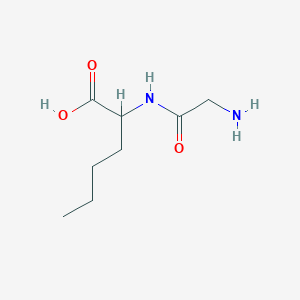

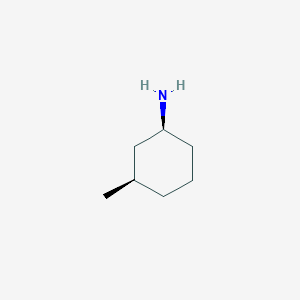
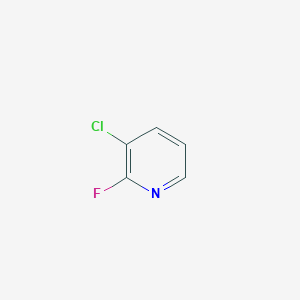

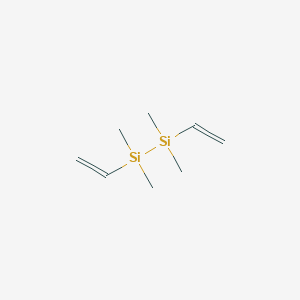
![2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid](/img/structure/B73464.png)
